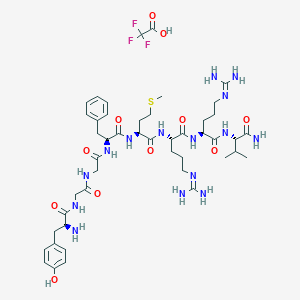
Adrenorphin trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrenorphin trifluoroacetate is a synthetic octapeptide that acts as an agonist of μ-opioid receptors. It is a C-terminally amidated cleavage product corresponding to amino acids 210-218 of human proenkephalin A. This compound has been found in various species, including humans, mice, rats, and bovines. It is primarily involved in nociception, which is the sensory perception of pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adrenorphin trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive .
Chemical Reactions Analysis
Types of Reactions
Adrenorphin trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize methionine residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents in SPPS.
Major Products Formed
The major product formed from these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions can lead to modified peptides with altered biological activity .
Scientific Research Applications
Adrenorphin trifluoroacetate has several scientific research applications:
Neuroscience: It is used to study pain perception and the role of μ-opioid receptors in nociception.
Pharmacology: Researchers use it to investigate the pharmacodynamics and pharmacokinetics of opioid receptor agonists.
Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.
Biochemistry: It serves as a model peptide for studying peptide synthesis, folding, and interactions with receptors
Mechanism of Action
Adrenorphin trifluoroacetate exerts its effects by selectively binding to μ-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The activation of μ-opioid receptors inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This inhibition reduces the perception of pain .
Comparison with Similar Compounds
Similar Compounds
Met5-Enkephalin-Arg6-Arg7-Val8-NH2: Another opioid peptide with similar receptor affinity.
Metorphamide: A peptide with comparable analgesic properties.
Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2: A peptide with a similar sequence and function.
Uniqueness
Adrenorphin trifluoroacetate is unique due to its high selectivity for μ-opioid receptors over κ- and δ-opioid receptors. This selectivity makes it a valuable tool for studying the specific effects of μ-opioid receptor activation without the confounding effects of other opioid receptors .
Properties
Molecular Formula |
C46H70F3N15O11S |
|---|---|
Molecular Weight |
1098.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI Key |
QAXMQVLLILLPAV-MWIHCNFISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















